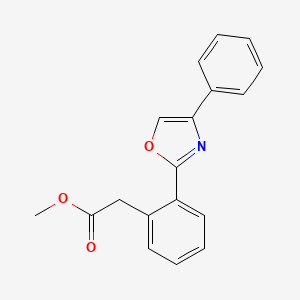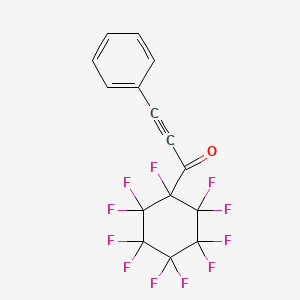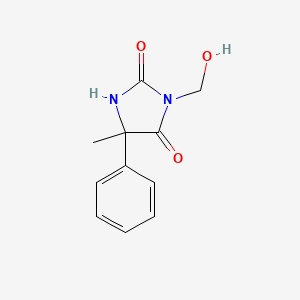![molecular formula C14H8N4O2S B14343217 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one CAS No. 105959-48-6](/img/structure/B14343217.png)
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is a complex organic compound that features an azide group, a thiophene ring, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azide group via nucleophilic substitution reactions. The thiophene ring is often introduced through cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield improvement and cost reduction.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials with unique electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is not well-documented. the azide group is known to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The thiophene and oxazole rings may also contribute to the compound’s electronic properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Azidophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.
4-[(4-Azidophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one imparts unique electronic properties compared to its analogs with phenyl or furan rings. This makes it particularly interesting for applications in material science and electronic devices.
Eigenschaften
CAS-Nummer |
105959-48-6 |
|---|---|
Molekularformel |
C14H8N4O2S |
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
4-[(4-azidophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N4O2S/c15-18-17-10-5-3-9(4-6-10)8-11-14(19)20-13(16-11)12-2-1-7-21-12/h1-8H |
InChI-Schlüssel |
IGQNWOVKTRCPET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC(=CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)









![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
